C15H17Cl2N7O2
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Overview
Description
The compound with the molecular formula C15H17Cl2N7O2 is a complex organic molecule that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H17Cl2N7O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Intermediate Compounds: Initial steps often involve the preparation of intermediate compounds through reactions such as nitration, halogenation, or amination.
Coupling Reactions: These intermediates are then subjected to coupling reactions, such as Suzuki or Heck coupling, to form the core structure of the compound.
Functional Group Modifications: The final steps involve the introduction or modification of functional groups to achieve the desired chemical structure. This may include reactions like esterification, amidation, or reduction.
Industrial Production Methods
Industrial production of This compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are also utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
C15H17Cl2N7O2: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions where halogens or other leaving groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
C15H17Cl2N7O2: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which C15H17Cl2N7O2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
C15H17Cl2N7O2: can be compared with other similar compounds based on its structure and properties:
Similar Compounds: Compounds with similar molecular frameworks, such as those containing chlorinated aromatic rings or nitrogen-rich heterocycles.
Biological Activity
C15H17Cl2N7O2 is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the various biological activities associated with this compound, including its effects on enzyme inhibition, glucose metabolism, anti-inflammatory properties, and anticancer activity.
Chemical Structure
The compound this compound features a complex structure that includes multiple nitrogen atoms, which may play a critical role in its biological interactions. Understanding its chemical properties is essential for elucidating its mechanism of action.
1. Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways:
- Tyrosine Phosphatase 1B Inhibition : This compound has shown potential in inhibiting tyrosine phosphatase 1B, which is crucial for insulin signaling and glucose metabolism. The inhibition was assessed using colorimetric and fluorometric assays, demonstrating significant activity against isolated enzymes .
- ACE Inhibition : Angiotensin-converting enzyme (ACE) plays a vital role in blood pressure regulation. Studies indicate that this compound may act as an ACE inhibitor, suggesting potential antihypertensive properties. The assay methods used include colorimetric and fluorometric techniques to quantify the inhibition .
2. Glucose Metabolism
The compound has been evaluated for its effects on glucose uptake and insulin secretion:
- Glucose Uptake : Cell-based assays have shown that this compound can enhance glucose uptake in various cell lines, indicating its potential utility in managing diabetes .
- Insulin Secretion Modulation : The compound was also tested for its ability to modulate insulin secretion from pancreatic cells, with promising results obtained through bioluminescent assays .
3. Anti-Inflammatory Activity
This compound exhibits anti-inflammatory properties, which are critical in treating various inflammatory diseases:
- Cytokine Inhibition : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2 and TNF-α in cell culture studies. This suggests a mechanism through which it may reduce inflammation .
- Cell Migration Inhibition : Studies indicate that this compound can inhibit the migration of immune cells, further supporting its role as an anti-inflammatory agent .
4. Anticancer Activity
Research has highlighted the anticancer potential of this compound:
- Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia cells (K562 and EoL-1). Assays such as MTT and Western blotting were utilized to assess cell viability and protein expression related to cancer progression .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The ability to modulate key signaling pathways involved in cancer cell proliferation makes it a candidate for further investigation .
Data Summary Table
Biological Activity | Methodology | Findings |
---|---|---|
Tyrosine Phosphatase 1B | Colorimetric/Fluorometric Assays | Significant inhibition observed |
Glucose Uptake | Cell-based Assays | Enhanced glucose uptake |
Insulin Secretion | Bioluminescent Assays | Modulated insulin secretion |
Anti-inflammatory | Cytokine Detection | Inhibition of IL-2 and TNF-α production |
Anticancer Activity | MTT/Western Blotting | Cytotoxic effects on leukemia cell lines |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A study published in MDPI evaluated the inhibition of tyrosine phosphatase 1B by this compound using both colorimetric and fluorometric methods. The results indicated a strong inhibitory effect, suggesting potential applications in diabetes management .
- Anti-inflammatory Effects : Research conducted on inflammatory markers revealed that this compound significantly reduced levels of IL-6 and TNF-α in vitro, highlighting its therapeutic potential in inflammatory diseases .
- Anticancer Properties : A recent study assessed the cytotoxic effects of this compound on leukemia cells, finding that it induced apoptosis through mitochondrial pathways. This positions the compound as a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C15H17Cl2N7O2 |
---|---|
Molecular Weight |
398.2 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C15H17Cl2N7O2/c16-11-2-1-10(7-12(11)17)23-3-5-24(6-4-23)15(26)18-8-13(25)21-14-19-9-20-22-14/h1-2,7,9H,3-6,8H2,(H,18,26)(H2,19,20,21,22,25) |
InChI Key |
FPXQAWKAYVFUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
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